The synthesis of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide typically involves several key steps:
The molecular structure of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide can be described as follows:
The molecular structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its conformation and interaction capabilities.
2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide can participate in various chemical reactions:
The mechanism of action for 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide involves its interaction with specific biological targets:
The physical and chemical properties of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide include:
Properties such as boiling point, flash point, and stability under various conditions are critical for handling and application purposes.
The scientific applications of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide are diverse:
2-Chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide represents a structurally distinctive benzamide derivative with emerging pharmacological relevance. Characterized by its chloro-nitro substituted benzoyl moiety and ortho-hydroxyphenyl aniline group, this compound exemplifies targeted molecular design aimed at optimizing bioactivity. Current research focuses on its dual roles as: (1) a potential building block for protease inhibitor development in metabolic diseases [4], and (2) a structural analog of nitazoxanide-derived autophagy activators for neurodegenerative conditions [7]. Its ortho-hydroxyl group enables unique supramolecular behaviors critical to solid-form optimization [8], while the electron-withdrawing nitro and chloro substituents confer electrophilic properties exploitable in covalent inhibition strategies [4].
The compound exhibits systematic naming variations reflecting its modular benzamide architecture:
Table 1: Nomenclature and Molecular Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| Systematic Name | 2-Chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide | PubChem [1] |
| CAS Registry | 16398-07-5 | ChemBK [6] |
| Molecular Formula | C₁₃H₉ClN₂O₄ | All sources |
| SMILES | Oc1ccccc1NC(=O)c1cc(ccc1Cl)N+[O-] | J-GLOBAL |
| Molecular Weight | 292.67 g/mol | SCBT [5] |
Structurally, the molecule features:
This benzamide derivative entered scientific literature through synthetic chemistry studies before gaining pharmacological traction:
Table 2: Key Research Milestones
| Year | Development Context | Significance |
|---|---|---|
| Pre-2010 | Synthetic characterization | CAS registration and spectral data compilation [1] [6] |
| 2016–2020 | Enteropeptidase inhibitor design | Structural analog in anti-obesity drug discovery [4] |
| 2019 | Nitazoxanide derivative synthesis | Validation as autophagy activator scaffold for AD [7] |
| 2023 | Cocrystal engineering | Demonstration as API coformer in supramolecular assemblies [8] |
Despite structural characterization, several research gaps persist:
Future research must prioritize:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: